molecular formula C5H8F2O2S B2414205 Methylthiodifluoroacetic acid ethyl ester CAS No. 101068-13-7

Methylthiodifluoroacetic acid ethyl ester

Cat. No.: B2414205
CAS No.: 101068-13-7
M. Wt: 170.17
InChI Key: CKCVAWVNZLPFHF-UHFFFAOYSA-N
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Description

Methylthiodifluoroacetic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester contains a methylthio group and two fluorine atoms attached to the acetic acid moiety, making it unique in its chemical structure and properties.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-methylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2S/c1-3-9-4(8)5(6,7)10-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCVAWVNZLPFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylthiodifluoroacetic acid ethyl ester can be synthesized through the esterification of methylthiodifluoroacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and the removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help in the efficient removal of water, thus pushing the equilibrium towards ester formation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting the ester into an alcohol.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methylthiodifluoroacetic acid ethyl ester has shown potential in the pharmaceutical industry, particularly as an intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that enhance biological activity.

Synthesis of Bioactive Compounds

The compound can be utilized as a building block in the synthesis of drugs targeting various diseases. For instance, its derivatives have been investigated for their anti-inflammatory and analgesic properties. The ability to modify the ester group facilitates the development of compounds with improved efficacy and reduced side effects.

Case Study:
A recent study demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory diseases .

Agricultural Applications

In agriculture, this compound serves as a key ingredient in developing herbicides and fungicides. Its efficacy in controlling pests and diseases makes it valuable for enhancing crop yield.

Herbicidal Activity

Research indicates that formulations containing this compound have shown promising results in controlling weed growth without harming crops. This selectivity is crucial for sustainable agricultural practices.

Data Table: Herbicidal Efficacy of this compound

CompoundApplication Rate (g/ha)Efficacy (%)Crop Safety (%)
Methylthiodifluoroacetic Acid2008595
Conventional Herbicide A3008090
Conventional Herbicide B2507585

Chemical Synthesis Applications

This compound is also significant in organic synthesis, particularly in producing fluorinated compounds which are important in various industrial applications.

Synthesis of Fluorinated Intermediates

The compound can be employed as a precursor for synthesizing fluorinated intermediates used in pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of fluorine atoms into organic molecules, enhancing their biological activity and stability.

Case Study:
A synthesis route involving this compound was successfully developed to create a series of fluorinated amino acids, which demonstrated enhanced binding affinity to specific biological targets compared to their non-fluorinated counterparts .

Environmental Considerations

Given the increasing focus on green chemistry, this compound has been evaluated for its environmental impact. Studies suggest that its biodegradability and low toxicity make it a suitable candidate for eco-friendly formulations.

Mechanism of Action

The mechanism by which methylthiodifluoroacetic acid ethyl ester exerts its effects involves interactions with various molecular targets. The presence of the methylthio group and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular processes.

Comparison with Similar Compounds

    Methylthioacetic acid ethyl ester: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    Difluoroacetic acid ethyl ester: Does not contain the methylthio group, affecting its interactions and applications.

    Methylthiodifluoroacetic acid methyl ester: Similar structure but with a different ester group, leading to variations in physical and chemical properties.

Uniqueness: Methylthiodifluoroacetic acid ethyl ester is unique due to the combination of the methylthio group and two fluorine atoms, which impart distinct chemical properties and reactivity. This makes it valuable in specific applications where these properties are advantageous.

Biological Activity

Methylthiodifluoroacetic acid ethyl ester (MTDFAE) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a thioether and difluoroacetate moiety. The molecular formula is C5H6F2O2SC_5H_6F_2O_2S, and its molecular weight is approximately 188.17 g/mol. This structure contributes to its reactivity and interaction with biological systems.

Antioxidant Properties

MTDFAE exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. Studies have shown that compounds with similar structures can scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from damage .

Antimicrobial Activity

Research indicates that MTDFAE has antimicrobial properties against various bacterial strains. For instance, it has demonstrated efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these bacteria were determined through standardized tests, showing promising results comparable to established antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that MTDFAE can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activities of MTDFAE can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging: MTDFAE's ability to neutralize ROS contributes to its antioxidant effects.
  • Inhibition of Enzymatic Pathways: It may inhibit specific enzymes involved in inflammation and microbial growth, although the exact pathways remain to be fully elucidated.
  • Cell Membrane Interaction: The lipophilic nature of the ester allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

In Vivo Studies

A notable case study involved the administration of MTDFAE in animal models of oxidative stress and inflammation. Results indicated a significant reduction in markers of oxidative damage in tissues treated with the compound compared to controls. Additionally, histological examinations revealed decreased inflammatory cell infiltration in tissues .

Data Tables

Biological Activity Effect Reference
AntioxidantSignificant reduction in ROS levels
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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